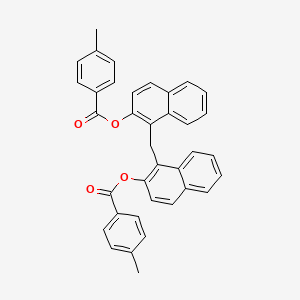
Methanediyldinaphthalene-1,2-diyl bis(4-methylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes naphthyl and methylbenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-methylbenzoic acid with 2-hydroxy-1-naphthaldehyde, followed by a Friedel-Crafts acylation reaction to introduce the naphthyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester groups, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted esters and ethers.
Scientific Research Applications
1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE: shares similarities with other naphthyl and benzoate derivatives, such as:
Uniqueness
The uniqueness of 1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C37H28O4 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[1-[[2-(4-methylbenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C37H28O4/c1-24-11-15-28(16-12-24)36(38)40-34-21-19-26-7-3-5-9-30(26)32(34)23-33-31-10-6-4-8-27(31)20-22-35(33)41-37(39)29-17-13-25(2)14-18-29/h3-22H,23H2,1-2H3 |
InChI Key |
KOYPPDDSNIOJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















